molecular formula C17H11FN2O2 B4890553 2-(3-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile

2-(3-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile

Cat. No. B4890553
M. Wt: 294.28 g/mol
InChI Key: QADNXWLNXWEOAP-DDHXKYOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile is a chemical compound that belongs to the family of pentadienenitriles. It is commonly referred to as FNPP and has been used extensively in scientific research due to its unique properties. In

Mechanism of Action

FNPP acts as a fluorescent probe by undergoing a chemical reaction with thiols in biological systems. The reaction leads to the formation of a highly fluorescent compound, which can be detected using fluorescence spectroscopy. FNPP also acts as a photosensitizer in photodynamic therapy by generating reactive oxygen species upon exposure to light. The reactive oxygen species then cause damage to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
FNPP has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to be stable under physiological conditions, making it an ideal candidate for use in biological systems. FNPP has been shown to selectively detect thiols in biological systems, making it a valuable tool for the study of thiol-related diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of FNPP is its high sensitivity and selectivity for thiols and metal ions. It is also stable under physiological conditions, making it an ideal candidate for use in biological systems. However, one of the limitations of FNPP is its limited solubility in water, which can make it difficult to use in aqueous environments.

Future Directions

There are several future directions for the use of FNPP in scientific research. One potential application is in the development of new fluorescent probes for the detection of other biomolecules such as amino acids and nucleotides. FNPP can also be used in the development of new photosensitizers for photodynamic therapy. In addition, the synthesis of new derivatives of FNPP with improved solubility and selectivity can be explored.

Synthesis Methods

The synthesis of FNPP involves a series of chemical reactions that start with the condensation of 3-fluorobenzaldehyde and 2-nitrobenzaldehyde with malononitrile. The resulting intermediate is then subjected to a Knoevenagel reaction, which leads to the formation of the final product, 2-(3-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile.

Scientific Research Applications

FNPP has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of thiols in biological systems. FNPP has also been used as a fluorescent sensor for the detection of metal ions such as Zn2+ and Cu2+. In addition, FNPP has been used as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

(2E,4E)-2-(3-fluorophenyl)-5-(2-nitrophenyl)penta-2,4-dienenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O2/c18-16-9-4-7-14(11-16)15(12-19)8-3-6-13-5-1-2-10-17(13)20(21)22/h1-11H/b6-3+,15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADNXWLNXWEOAP-DDHXKYOOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=C(C#N)C2=CC(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=C(/C#N)\C2=CC(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-2-(3-fluorophenyl)-5-(2-nitrophenyl)penta-2,4-dienenitrile

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